molecular formula C23H15F2N3OS B2614639 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536712-04-6

2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2614639
CAS No.: 536712-04-6
M. Wt: 419.45
InChI Key: QRKVNKMWRPHMJL-UHFFFAOYSA-N
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Description

The compound 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (hereafter referred to as the "target compound") is a pyrimido[5,4-b]indole derivative featuring a bicyclic heteroaromatic core. Key structural elements include:

  • Position 2: A thioether linkage with a 2-fluorobenzyl group.
  • Position 3: A 4-fluorophenyl substituent.
  • Position 4: A ketone group in the pyrimidine ring.

This scaffold is associated with diverse biological activities, including Toll-like receptor (TLR) modulation, as seen in structurally related compounds .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3OS/c24-15-9-11-16(12-10-15)28-22(29)21-20(17-6-2-4-8-19(17)26-21)27-23(28)30-13-14-5-1-3-7-18(14)25/h1-12,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKVNKMWRPHMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then reacted with 4-fluorobenzaldehyde under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrimidoindole class exhibit a range of biological activities:

  • Anticancer Activity :
    • Similar compounds have shown potential as antiproliferative agents , inhibiting cancer cell growth by targeting specific protein kinases involved in cell proliferation pathways. For instance, studies have demonstrated that certain pyrimidoindoles can effectively inhibit cancer cell lines, suggesting that 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one may possess similar properties .
  • Enzyme Inhibition :
    • The compound's structure suggests it may interact with various enzymes. For example, the tyrosinase inhibition potential has been explored in related compounds. Tyrosinase is crucial in melanin production and is a target for skin-related conditions . The presence of fluorinated aromatic groups in the structure enhances binding affinity to enzyme active sites.
  • Anti-inflammatory Properties :
    • Compounds with similar scaffolds have shown anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The incorporation of specific substituents can enhance these properties by modulating interactions with inflammatory pathways .

Case Studies

  • Antiproliferative Studies :
    • Research has demonstrated that pyrimidoindole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the efficacy of structurally similar compounds against breast cancer cells, indicating that modifications to the indole or pyrimidine rings could enhance activity.
  • Tyrosinase Inhibition :
    • A comparative study on tyrosinase inhibitors revealed that compounds bearing fluorinated phenyl groups showed improved binding affinity and inhibitory activity compared to their non-fluorinated counterparts. This suggests that 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one could be a promising candidate for further development in this area .

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimido[5,4-b]indole Derivatives

Substituent Analysis at Position 2 and 3

The target compound’s substituents are critical for its physicochemical and biological properties. Below is a comparative analysis with analogous derivatives:

Table 1: Substituent Variations in Pyrimido[5,4-b]indole Derivatives
Compound Name Position 2 Substituent Position 3 Substituent Key Features Reference
Target Compound 2-Fluorobenzylthio 4-Fluorophenyl Dual fluorination enhances polarity and metabolic stability. N/A
Compound 3 (Ev1) 3-(2-Methoxybenzyl) 5-(4-Fluorobenzyl) Methoxy group increases hydrophilicity; XRD-confirmed planar conformation.
Compound 27 (Ev3) N-Isopentyl thioacetamide Phenyl Alkyl-thioacetamide improves TLR4 selectivity.
3-(4-Ethoxyphenyl)-2-(pyrrolidinyl)thio (Ev8) Pyrrolidin-1-yl-ethylthio 4-Ethoxyphenyl Ethoxy group enhances solubility; pyrrolidine introduces basicity.
Methyl 5-((3-(4-fluorophenyl)-4-oxo)thio) (Ev15) Furan-2-carboxylate methyl ester 4-Fluorophenyl Furan ester modulates electronic properties.

Key Observations :

  • Fluorination: The target compound’s 2-fluorobenzyl and 4-fluorophenyl groups likely enhance metabolic stability and binding interactions (e.g., via dipole or van der Waals forces) compared to non-fluorinated analogs like Compound 27 .
  • Thioether vs.

Structural and Conformational Insights

  • Planarity : XRD data for Compound 3 (Ev1) reveal a planar core with perpendicular fluorophenyl groups, suggesting the target compound’s 4-fluorophenyl may adopt a similar orientation .
  • Bond Lengths : In Compound 3, C–S bond lengths average 1.78 Å, consistent with thioether linkages. The target compound’s 2-fluorobenzylthio group is expected to exhibit comparable geometry .

Yield Comparison :

  • Compound 3 (Ev1): Synthesized in high yield (exact % unspecified) via multistep alkylation .
  • Compound 47c (Ev4): 60–70% yield after reverse-phase chromatography . The target compound’s synthesis may face challenges in regioselective fluorination and thioether stability.

Biological Activity

The compound 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound features a complex arrangement that includes a pyrimidine core substituted with fluorobenzyl and phenyl groups. The synthesis typically involves multi-step organic reactions, starting from simpler pyrimidine derivatives and incorporating thiol and aryl halides under various reaction conditions.

Synthesis Overview

  • Starting Materials : Pyrimidine derivatives, 2-fluorobenzyl thiol, and 4-fluorophenyl halides.
  • Reagents Used : Common reagents include alkyl halides, thiols, and catalysts such as palladium or copper complexes.
  • Reaction Conditions : Reactions are often conducted in organic solvents under reflux conditions to facilitate nucleophilic substitutions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one . For instance, derivatives of thiazolo[3,2-a]pyrimidin-3(7H)-one have shown significant activity against various cancer cell lines. The presence of specific substituents on the aromatic rings has been correlated with enhanced cytotoxic effects.

CompoundCell Line TestedIC50 (µM)Reference
4cU937 (Lymphoma)5.6
4eMDA-MB-231 (Breast)7.8
4fNUGC-3 (Gastric)6.1

The mechanism by which these compounds exert their anticancer effects typically involves:

  • Inhibition of Tyrosine Kinase : Compounds similar to the target compound have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Other Biological Activities

In addition to anticancer properties, this compound class has exhibited various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antibacterial agents.
  • Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties.

These activities highlight the versatility of pyrimidoindole derivatives in medicinal chemistry.

Case Studies and Research Findings

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of several pyrimidoindole derivatives on human cancer cell lines. Results indicated that modifications in the fluorobenzyl group significantly enhanced potency against breast and gastric cancer cells .
  • Mechanistic Insights : Research has focused on elucidating the binding interactions between these compounds and their molecular targets. Molecular docking studies suggest favorable interactions with active sites of tyrosine kinases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrimido[5,4-b]indole core in this compound?

  • Methodological Answer : The pyrimido[5,4-b]indole scaffold can be synthesized via cyclocondensation reactions using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, as demonstrated in substituted pyrimidoindole syntheses . Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptopyrimidine derivatives) with a fluorobenzyl halide under basic conditions.
  • Core cyclization : Employing microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) to promote ring closure.
  • Purification : Reverse-phase chromatography (C18 column, water:methanol gradient) ensures high purity (>95%) .

Q. How can structural characterization be optimized for this compound and its analogs?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm regiochemistry and HRMS for molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction (e.g., monoclinic P21/n space group) resolves stereochemical ambiguities, as shown in related pyrimidoindole structures . Key parameters:

  • Crystallization solvent : Acetonitrile or methanol yields suitable crystals for X-ray analysis.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to correlate crystal packing with stability .

Q. What preliminary pharmacological assays are recommended for evaluating bioactivity?

  • Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., HBV polymerase) using fluorogenic substrates. For receptor-targeted studies (e.g., serotonin 5-HT2A or dopamine D2), competitive binding assays with radiolabeled ligands (e.g., [3H]-ketanserin) are effective, as validated in conformationally flexible analogs .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorobenzyl vs. methoxybenzyl) impact target affinity and selectivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using analogs with systematic substitutions:

  • Fluorine positioning : The 2-fluorobenzyl group enhances metabolic stability via reduced CYP450 oxidation compared to 4-fluorophenyl derivatives .
  • Thioether vs. sulfonyl linkages : Thioether groups (as in the target compound) improve membrane permeability (logP ~2.6) compared to sulfonamides .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding with HBV polymerase’s active site .

Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer : Discrepancies often arise from differences in membrane permeability or off-target effects . Address this by:

  • Caco-2 permeability assays : Measure apparent permeability (Papp) to correlate in vitro potency with cellular uptake.
  • Proteome-wide profiling : Use affinity chromatography-mass spectrometry to identify unintended targets .
  • Metabolite screening : LC-MS/MS detects active metabolites that may contribute to cellular activity .

Q. What computational tools are suitable for predicting the compound’s interaction with Toll-like Receptor 4 (TLR4)?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with binding free energy calculations (MM/PBSA). TLR4’s hydrophobic pocket favors ligands with topological polar surface area (TPSA) <90 Ų, as seen in pyrimidoindole derivatives (TPSA = 87.5 Ų) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly when altering the fluorobenzyl substituent?

  • Methodological Answer : Steric and electronic effects influence reaction efficiency. For example:

  • 2-Fluorobenzyl : Lower yields (~21–22%) due to steric hindrance during thioether formation .
  • 4-Fluorobenzyl : Higher yields (~83%) attributed to improved electrophilicity of the benzyl halide .
  • Mitigation : Optimize base (e.g., K2CO3 vs. NaH) and solvent (e.g., THF vs. DCM) to enhance nucleophilicity .

Structural and Mechanistic Insights

Q. What role do fluorine atoms play in the compound’s pharmacokinetic profile?

  • Methodological Answer : Fluorine atoms:

  • Enhance metabolic stability : Block cytochrome P450-mediated oxidation at adjacent positions .
  • Modulate lipophilicity : The 2-fluorobenzyl group increases logP by ~0.3 units compared to non-fluorinated analogs, improving blood-brain barrier penetration in CNS-targeted studies .

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